molecular formula C19H22N2O5 B5452478 1-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}prolinamide

1-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}prolinamide

Cat. No.: B5452478
M. Wt: 358.4 g/mol
InChI Key: UJMMQZCAJOFWQW-UHFFFAOYSA-N
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Description

The compound “1-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}prolinamide” is a chemical compound . It is related to Tegoprazan, a medicine used for treating gastroesophageal reflux disease and erosive esophagitis .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . For example, one method used TBTU as a coupling reagent for efficient and facile synthesis of substituted-N- (5- ((7- methyl-2-oxo-2H-chromes-4-yl)-methyl)-1,3, 4 - thiadiazol-2-yl)-benzamide with good yields up to 95% in mild reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and involve multiple steps . The reactions can be analyzed using various techniques, including NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, melting point, and NMR data . For example, the yield of the compound in one synthesis was 0.292 g (56.3%), and the melting point was 268–270°C .

Future Directions

The future directions for the research and development of this compound could involve further exploration of its potential medical applications, given its relation to Tegoprazan . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties .

Properties

IUPAC Name

1-[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-10-7-14(17-11(2)12(3)19(24)26-15(17)8-10)25-9-16(22)21-6-4-5-13(21)18(20)23/h7-8,13H,4-6,9H2,1-3H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMMQZCAJOFWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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